7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Description
7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A series of novel compounds, including structures similar to "7-(2-methoxyphenyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one," have been synthesized and characterized. These compounds were examined for their antibacterial activity against both Gram-positive and Gram-negative bacteria, showing potent inhibitory activity in some cases comparable to standard drugs like streptomycin. This indicates a potential for further development in antimicrobial therapies (Reddy et al., 2013).
Anticancer Activity
Research into the anticancer properties of related compounds has demonstrated significant activity against various cancer cell lines. For instance, novel oxazolone scaffolds showed promising activity against hepatocellular and colorectal carcinoma cell lines, indicating the compound's potential as an anticancer agent (Anonymous, 2020).
Anticonvulsant Activity
The anticonvulsant activity of similar compounds was evaluated against maximal electroshock-induced seizures in rats. Some derivatives exhibited potent activity, suggesting the 1,2,4-triazolo[4,3-a]pyrazine ring system as a promising scaffold for anticonvulsant drug development (Kelley et al., 1995).
Antimicrobial and Antifungal Evaluation
Other studies focused on the synthesis of new derivatives, showing significant antimicrobial and antifungal activities against a broad spectrum of microorganisms. This highlights the compound's versatility in addressing various pathogens and its potential utility in developing new antimicrobial agents (Suresh et al., 2016).
Properties
IUPAC Name |
7-(2-methoxyphenyl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-14-7-9-15(10-8-14)13-27-20-22-21-18-19(25)23(11-12-24(18)20)16-5-3-4-6-17(16)26-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWKKWYLWTQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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